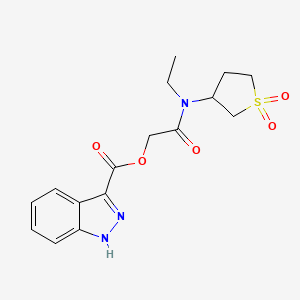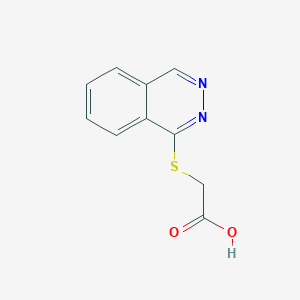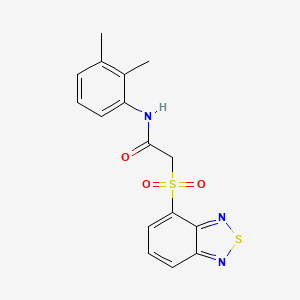
2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-623643 is a chemical compound with the molecular formula C₁₆H₁₉N₃O₅S. It is known for its role as a catalytic inhibitor of human DNA topoisomerase IIα, which is an enzyme critical for DNA replication and cell division .
Méthodes De Préparation
The synthesis of WAY-623643 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde to form the core structure of WAY-623643.
Final modifications: The final step involves the esterification of the core structure with 2-oxoethyl acrylate to yield WAY-623643.
Analyse Des Réactions Chimiques
WAY-623643 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: WAY-623643 can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
WAY-623643 has several scientific research applications, including:
Chemistry: It is used as a model compound to study catalytic inhibition and enzyme interactions.
Biology: Researchers use WAY-623643 to investigate the role of DNA topoisomerase IIα in cell division and DNA replication.
Medicine: The compound is explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA topoisomerase IIα.
Mécanisme D'action
WAY-623643 exerts its effects by inhibiting the activity of human DNA topoisomerase IIα. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, WAY-623643 disrupts the normal process of DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
WAY-623643 can be compared with other DNA topoisomerase inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit DNA topoisomerase IIα, WAY-623643 is unique due to its specific chemical structure and potentially different binding affinity and selectivity for the enzyme .
Similar compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad applications in chemotherapy.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
WAY-623643’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C16H19N3O5S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18) |
Clé InChI |
NEQFWZCAWFWQDT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815695.png)
![5-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815700.png)
![4-[(4-Bromobenzenesulfonamido)methyl]-N-cyclohexylbenzamide](/img/structure/B10815702.png)

![1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10815712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815724.png)
![2-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B10815736.png)


![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B10815741.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10815757.png)
![(2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10815769.png)

![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B10815786.png)